molecular formula C16H10Cl2N2O B15083985 1-(3-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 618098-64-9

1-(3-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B15083985
CAS No.: 618098-64-9
M. Wt: 317.2 g/mol
InChI Key: VFYGDUQONCUNJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound characterized by the presence of two chlorophenyl groups attached to a pyrazole ring, with an aldehyde functional group at the 4-position

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-chlorobenzaldehyde and 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the cyclization process .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde: This compound has a fluorine atom instead of a chlorine atom on one of the phenyl rings, which can affect its reactivity and biological activity.

    1-(3-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

618098-64-9

Molecular Formula

C16H10Cl2N2O

Molecular Weight

317.2 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(4-chlorophenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C16H10Cl2N2O/c17-13-6-4-11(5-7-13)16-12(10-21)9-20(19-16)15-3-1-2-14(18)8-15/h1-10H

InChI Key

VFYGDUQONCUNJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.